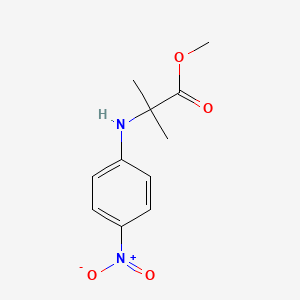
Methyl 2-methyl-2-(4-nitroanilino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methyl-2-(4-nitroanilino)propanoate is a synthetic compound that has been widely used in scientific research for various purposes. It is a chemical compound that belongs to the class of organic compounds known as nitroanilines, which are used in the synthesis of many other compounds.
Mécanisme D'action
Methyl 2-methyl-2-(4-nitroanilino)propanoate acts as a substrate for enzymes, which catalyze the breakdown or synthesis of specific compounds. It binds to the active site of the enzyme and undergoes a chemical reaction, resulting in the formation of a product. The mechanism of action of this compound depends on the specific enzyme it interacts with.
Biochemical and Physiological Effects:
Methyl 2-methyl-2-(4-nitroanilino)propanoate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the synaptic cleft. This can result in the activation of cholinergic receptors and the stimulation of the parasympathetic nervous system. It has also been found to inhibit the activity of dihydrofolate reductase, leading to a decrease in the synthesis of DNA and cell division.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-methyl-2-(4-nitroanilino)propanoate has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used as a substrate for various enzymes. It has also been extensively studied, and its mechanism of action is well understood. However, it also has some limitations, such as its potential toxicity and the need for specialized equipment to handle it safely.
Orientations Futures
There are several future directions for the use of Methyl 2-methyl-2-(4-nitroanilino)propanoate in scientific research. One direction is the development of new drugs that target specific enzymes, such as acetylcholinesterase and dihydrofolate reductase. Another direction is the investigation of protein-ligand interactions, which can provide insights into the molecular mechanisms of various biological processes. Additionally, the use of this compound in the study of enzyme kinetics can lead to a better understanding of the catalytic mechanisms of enzymes.
Méthodes De Synthèse
Methyl 2-methyl-2-(4-nitroanilino)propanoate can be synthesized through a reaction between 4-nitroaniline and 2-bromo-2-methylpropanoic acid. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The product is obtained by filtration and recrystallization.
Applications De Recherche Scientifique
Methyl 2-methyl-2-(4-nitroanilino)propanoate has been used in scientific research for various purposes, such as the development of new drugs, the study of enzyme kinetics, and the investigation of protein-ligand interactions. It has been used as a substrate for the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been used in the study of the inhibition of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA.
Propriétés
IUPAC Name |
methyl 2-methyl-2-(4-nitroanilino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,10(14)17-3)12-8-4-6-9(7-5-8)13(15)16/h4-7,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZCGCKEFKCLGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-2-(4-nitroanilino)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


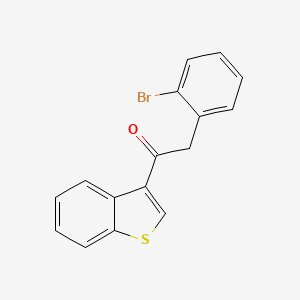
![Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hemioxalate](/img/structure/B2617334.png)
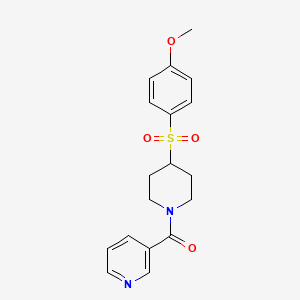
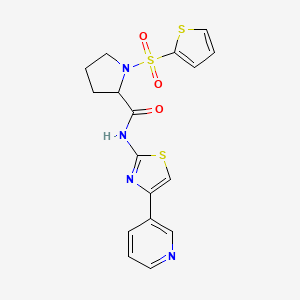
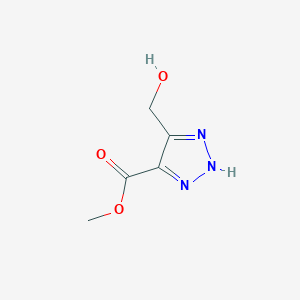
![4-(4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B2617343.png)
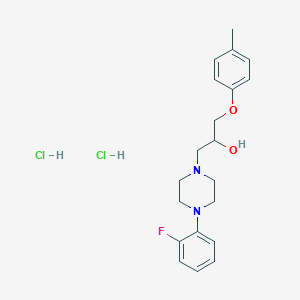
![1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone](/img/structure/B2617346.png)
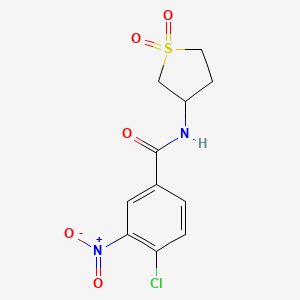
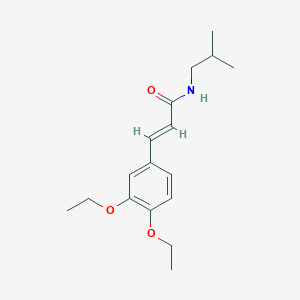
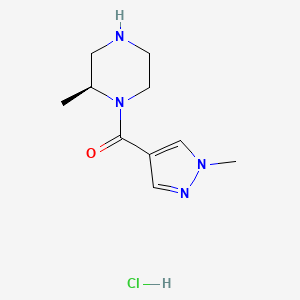
![(Z)-ethyl 2-(2-((4-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2617353.png)
